

# filgotinib therapeutic drug monitoring dose adjustment

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## Compound Focus: Filgotinib

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## Recommended Dose Adjustments for Filgotinib

The table below summarizes official dose adjustment recommendations from the product SmPC, which are based on patient age and comorbidities rather than drug levels [1].

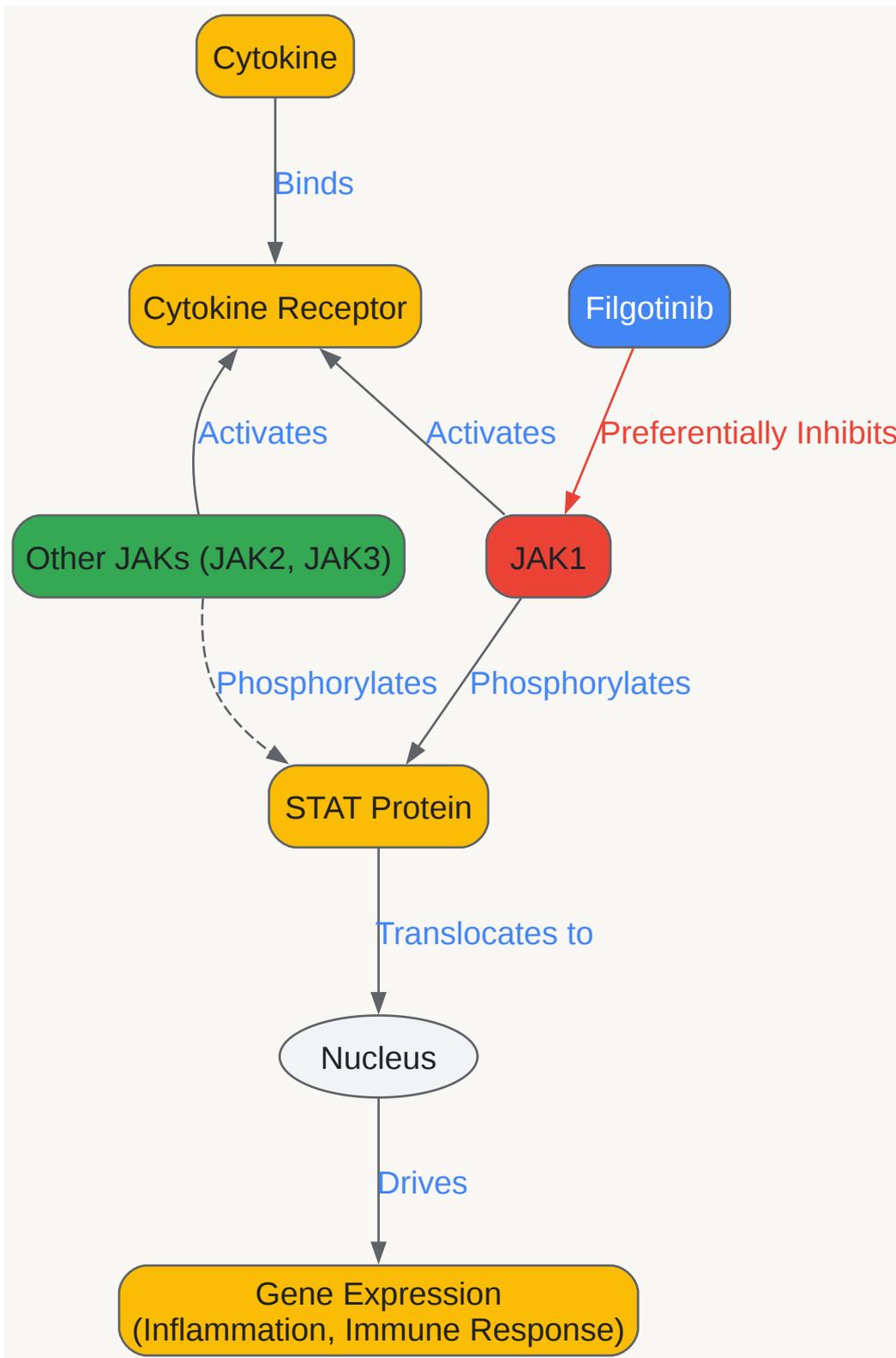
Patient Population / Risk Factor	Recommended Dosage for Rheumatoid Arthritis (RA)	Recommended Dosage for Ulcerative Colitis (UC)
Standard Adult Patient	200 mg once daily	200 mg once daily (induction & maintenance)

| **Increased Age ( $\geq 65$  years)** | 100 mg once daily (may escalate to 200 mg if insufficient control) | Induction: 200 mg once daily Maintenance: 100 mg once daily | | **Increased risk of VTE, MACE, or malignancy** | 100 mg once daily | 100 mg once daily | | **Moderate or Severe Renal Impairment** (CrCl 15 to  $<60$  mL/min) | 100 mg once daily | 100 mg once daily |

## Scientific Rationale for the Dosing Strategy

The fixed-dosing strategy for **filgotinib** is supported by its predictable pharmacokinetic properties, which reduce the need for TDM [2].

- **Predictable Pharmacokinetics:** **Filgotinib** exhibits **dose-proportional exposure** and is minimally affected by food, allowing for consistent fixed dosing without dietary restrictions [2].
- **Low Interaction Potential:** **Filgotinib** has a **low potential for drug-drug interactions** as it is not a clinically relevant inhibitor or inducer of most cytochrome P450 enzymes or transporters [2]. It is primarily metabolized by carboxylesterase (CES2), and interactions with CES2 inhibitors are not considered clinically significant enough to require dose adjustment [3].
- **Selective Mechanism of Action:** As a **preferential JAK1 inhibitor**, **filgotinib** modulates proinflammatory cytokine signaling. Its active metabolite contributes to efficacy but is 10-fold less potent, and the combined pharmacokinetic profile supports once-daily dosing without routine TDM [2].



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## Frequently Asked Questions for Researchers

### What is the clinical evidence supporting **filgotinib's** safety profile?

Long-term safety data from integrated analyses of clinical trials show that rates of major adverse cardiovascular events (MACE), venous thromboembolism (VTE), and malignancies are generally low in patients with RA or UC treated with **filgotinib** [4]. These risks appear to be influenced more by **patient age and pre-existing risk factors** than by the drug dose itself [4].

### Is there any ongoing research comparing **filgotinib** combination therapy with monotherapy?

The **FAITHFUL** trial is an ongoing phase IV study specifically designed to compare the efficacy and safety of **filgotinib** used in combination with methotrexate versus **filgotinib** monotherapy in RA patients with an inadequate response to methotrexate [5]. The primary goal is to determine if the monotherapy is non-inferior to the combination therapy [5].

### Why is therapeutic drug monitoring not recommended for **filgotinib**?

The predictable pharmacokinetics of **filgotinib** make routine TDM unnecessary [2]. Dose adjustments are guided by specific patient factors—such as age, renal function, and comorbidities—that are clearly linked to the risk of adverse events, providing a more practical and validated approach to individualized dosing than monitoring plasma concentrations [1] [4].

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**Address:** Ontario, CA 91761, United States

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